molecular formula C15H22BrNOS B3852393 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol

4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol

Cat. No. B3852393
M. Wt: 344.3 g/mol
InChI Key: LGCBVXVDNMSGLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol is a compound that belongs to the class of piperidinols. It is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol involves its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter that is involved in cognitive function. By inhibiting the activity of this enzyme, the compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol has been shown to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of various enzymes, including butyrylcholinesterase and monoamine oxidase A and B. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol in lab experiments is its ability to inhibit the activity of acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholine in cognitive function and neurological disorders. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring is required to ensure that the compound does not have any adverse effects on the experimental subjects.

Future Directions

There are many potential future directions for research on 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a tool for studying the role of acetylcholine in cognitive function. Additional research is needed to fully understand the mechanism of action of this compound and its effects on the brain.

Scientific Research Applications

The compound 4-(4-bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol has been studied for a range of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it may have a role in improving cognitive function in individuals with these disorders.

properties

IUPAC Name

4-(4-bromophenyl)-1-(3-methylsulfanylpropyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNOS/c1-19-12-2-9-17-10-7-15(18,8-11-17)13-3-5-14(16)6-4-13/h3-6,18H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCBVXVDNMSGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN1CCC(CC1)(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1-[3-(methylthio)propyl]-4-piperidinol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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